5-Bromo-N'-hydroxy-2-methylbenzene-1-carboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary depending on the desired purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have been studied for their anticancer and VEGFR-2 inhibitory effects.
1-Bromo-2-methylbenzene: This compound shares a similar brominated benzene structure but lacks the hydroxy and carboximidamide functional groups.
Uniqueness
5-Bromo-N’-hydroxy-2-methylbenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in research and development applications where precise chemical modifications are required.
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
GCYOLTOADFJGCL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=NO)N |
Origin of Product |
United States |
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